2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-propylimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-2-3-9-7-13-6-8(11(14)15)4-5-10(13)12-9/h4-7H,2-3H2,1H3,(H,14,15) |
InChI Key |
UVNAIDQLSKNSBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN2C=C(C=CC2=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a five-component cascade reaction can be employed, involving cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as transition metal catalysis, metal-free oxidation, and photocatalysis have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays and studies.
Medicine: It is being explored for its potential therapeutic properties, including anti-tuberculosis activity.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Substituent Position and Type
- Imidazo[1,2-a]pyridine-6-carboxylic acid: The parent compound lacks the 2-propyl group, exhibiting a melting point of 250°C (decomposition) and high purity (≥97%) .
- 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate: Chlorination at position 6 introduces electronegativity, reducing solubility (slightly soluble in water) and altering reactivity.
- 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid : Methyl substitution at position 6 results in a similarity score of 0.93 compared to the target compound, suggesting structural proximity. However, the smaller methyl group may reduce steric hindrance compared to the propyl substituent .
Halogenated Derivatives
- Its hydrochloride salt (CAS 1820666-77-0) has a molecular weight of 277.50 g/mol .
- This derivative is available with 95–98% purity .
Physicochemical Properties
- Melting Points : Carboxylic acid derivatives generally exhibit higher melting points (e.g., 250°C for the parent compound) compared to esters or halogenated analogs, likely due to intermolecular hydrogen bonding .
- Solubility : Chloro and bromo substituents reduce aqueous solubility, as seen in 6-chloro derivatives , whereas methyl or propyl groups may enhance lipophilicity.
Biological Activity
Chemical Structure and Properties
2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by its unique imidazo and pyridine structural motifs. It has a molecular formula of C12H12N2O2 and a molecular weight of 204.22 g/mol. The presence of a carboxylic acid functional group enhances its reactivity and potential biological activity, making it a candidate for various pharmacological applications.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity . Research has shown that the compound can inhibit the growth of several bacterial strains, suggesting its potential use as an antimicrobial agent. The specific mechanisms by which it exerts this activity are still under investigation but may involve interference with bacterial cell wall synthesis or function.
Anti-inflammatory Effects
The compound also appears to possess anti-inflammatory properties . In vitro assays have demonstrated that it can reduce the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity indicates its potential application in treating inflammatory diseases, although further studies are needed to elucidate the precise pathways involved.
The mechanism of action for this compound is believed to involve interactions with various biological macromolecules, such as proteins and nucleic acids. Techniques like molecular docking and binding affinity assays are being employed to better understand these interactions and their implications for drug design.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other structurally similar compounds. Below is a table summarizing some of these compounds along with their unique features:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 2-tert-Butylimidazo[1,2-a]pyridine-6-carboxylic acid | 1248085-24-6 | Contains a tert-butyl group that may enhance lipophilicity. |
| 2-Cyclobutylimidazo[1,2-a]pyridine-6-carboxylic acid | 1780761-97-8 | Features a cyclobutyl substituent affecting sterics. |
| Ethyl imidazo[1,2-a]pyridine-6-carboxylate | 139022-25-6 | An ester derivative that may have different solubility properties. |
The specific propyl substitution on the imidazo ring of this compound could influence its pharmacological profile compared to these derivatives, potentially enhancing its interaction with biological targets while providing distinct physicochemical properties advantageous for drug formulation.
Study on Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against various pathogenic bacteria. The results indicated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Research on Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. The administration of this compound resulted in a marked reduction in paw edema and serum levels of inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that this compound could be further developed for therapeutic use in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
